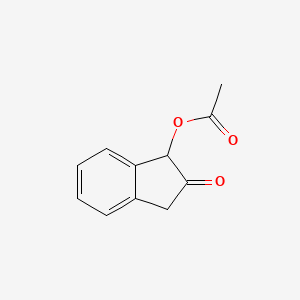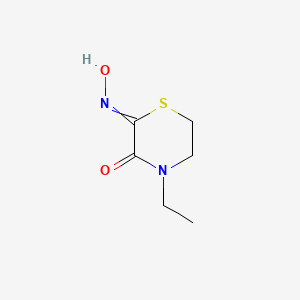
4-Ethyl-2-(hydroxyimino)thiomorpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-(hydroxyimino)thiomorpholin-3-one is an organic compound that belongs to the class of thiomorpholines Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(hydroxyimino)thiomorpholin-3-one typically involves the reaction of ethylamine with thiomorpholine-3-one under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the hydroxyimino group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and automated control systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2-(hydroxyimino)thiomorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thiomorpholines.
Applications De Recherche Scientifique
4-Ethyl-2-(hydroxyimino)thiomorpholin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-(hydroxyimino)thiomorpholin-3-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfur atom in the thiomorpholine ring can also participate in coordination with metal ions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyimino group but differ in the core structure.
Piperidinones: Similar in having a nitrogen-containing ring but lack the sulfur atom.
Morpholinones: Contain an oxygen atom instead of sulfur in the ring.
Uniqueness
4-Ethyl-2-(hydroxyimino)thiomorpholin-3-one is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
56867-10-8 |
|---|---|
Formule moléculaire |
C6H10N2O2S |
Poids moléculaire |
174.22 g/mol |
Nom IUPAC |
4-ethyl-2-hydroxyiminothiomorpholin-3-one |
InChI |
InChI=1S/C6H10N2O2S/c1-2-8-3-4-11-5(7-10)6(8)9/h10H,2-4H2,1H3 |
Clé InChI |
QETYFWZMZGODJC-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCSC(=NO)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14641092.png)

![1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl-](/img/structure/B14641098.png)

![Bis[chloro(difluoro)methyl]diselane](/img/structure/B14641115.png)
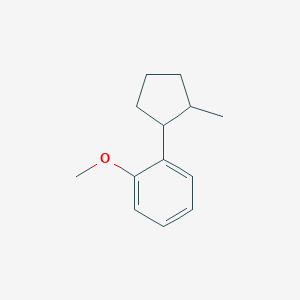

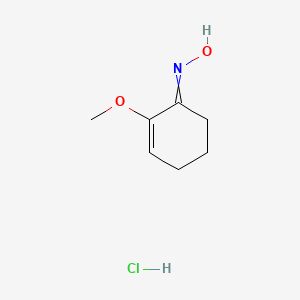
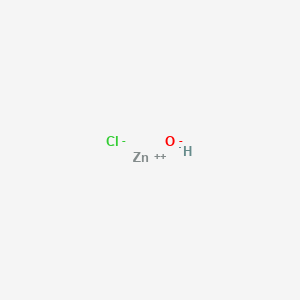
-](/img/structure/B14641145.png)
![2-[(Naphthalen-1-yl)amino]benzoyl chloride](/img/structure/B14641158.png)
![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)
![2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14641171.png)
